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molecular formula C11H9Cl2NO B8276387 1-(2,8-Dichloroquinolin-3-yl)ethanol

1-(2,8-Dichloroquinolin-3-yl)ethanol

Cat. No. B8276387
M. Wt: 242.10 g/mol
InChI Key: XOFWQCIIARIGMC-UHFFFAOYSA-N
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Patent
US08193199B2

Procedure details

To a cold solution of diisopropylamine (6.6 mL, 1.1 eq) in THF (100 mL) was added dropwise a solution of BunLi (1.1 eq, 2.5 M, 18.7 mL) in hexane at −20° C. The resulted LDA solution was kept in 0° C. for 30 min and cooled to −78° C. before addition of a solution of 2,8-dichloroquinoline (8.4 g, 42.4 mmol) in THF (44 mL) dropwise. The temperature was controlled below −72° C. by adjusting of adding rate (15 min). After 45 min, MeCHO (3.6 mL, 1.5 eq) was added dropwise. After 30 min, the reaction was quenched with NH4Cl and partitioned between EtOAc (150 mL) and water (100 mL). The combined organics were washed with water, brine, dried over Na2SO4. Removal of solvent gave colorless oil which was purified by column chromatography on silica gel (DCM/Hexane, 3/2) to give an oil. Hexane was added (80 mL) and the mixture was left over night. Filtration gave a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.43 (s, 1H), 7.84 (d, J=8.0 Hz, 1H), 7.79 (d, J=8.0 Hz, 1H), 7.50 (t, J=8.0 Hz, 1H), 5.40 (q, J=8.0 Hz, 1H), 1.63 (d, J=8.0 Hz, 3H). Mass Spectrum (ESI) m/e=242 (M+1).
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Name
Quantity
44 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li+].CC([N-]C(C)C)C.[Cl:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[C:20]([Cl:27])[CH:21]=[CH:22][CH:23]=2)[N:18]=1.[CH3:28][CH:29]=[O:30]>C1COCC1.CCCCCC>[Cl:16][C:17]1[C:26]([CH:29]([OH:30])[CH3:28])=[CH:25][C:24]2[C:19](=[C:20]([Cl:27])[CH:21]=[CH:22][CH:23]=2)[N:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C=C1)Cl
Name
Quantity
44 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
3.6 mL
Type
reactant
Smiles
CC=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was controlled below −72° C.
ADDITION
Type
ADDITION
Details
of adding rate (15 min)
Duration
15 min
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with NH4Cl
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (150 mL) and water (100 mL)
WASH
Type
WASH
Details
The combined organics were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave colorless oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (DCM/Hexane, 3/2)
CUSTOM
Type
CUSTOM
Details
to give an oil
WAIT
Type
WAIT
Details
the mixture was left over night
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gave a white solid

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
ClC1=NC2=C(C=CC=C2C=C1C(C)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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